2-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride
CAS No.: 1245647-90-8
Cat. No.: VC17207880
Molecular Formula: C6H11ClN4O2
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245647-90-8 |
|---|---|
| Molecular Formula | C6H11ClN4O2 |
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H10N4O2.ClH/c1-3(7)6-8-4(9-10-6)2-5(11)12;/h3H,2,7H2,1H3,(H,11,12)(H,8,9,10);1H |
| Standard InChI Key | LHLBVBGFSDGKHC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NNC(=N1)CC(=O)O)N.Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Structural Features
The compound’s IUPAC name, 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride, reflects its core 1,2,4-triazole ring substituted at position 3 with an acetic acid group and at position 5 with a 1-aminoethyl side chain. The hydrochloride salt formation at the amino group improves aqueous solubility, a critical factor for pharmaceutical formulations. X-ray crystallography reveals a planar triazole ring (RMSD = 0.02 Å) with bond lengths of 1.32–1.38 Å for C–N bonds, consistent with aromatic stabilization. The acetic acid moiety adopts a gauche conformation relative to the triazole plane, facilitating hydrogen bonding with adjacent molecules in the crystal lattice.
Tautomerism and Electronic Properties
The 1,2,4-triazole core exhibits tautomerism, existing in equilibrium between 1H-, 2H-, and 4H-forms. Density functional theory (DFT) calculations indicate the 4H-tautomer predominates in the solid state due to intramolecular hydrogen bonding between the aminoethyl group and the triazole N2 atom. The protonated amino group (pKa ≈ 8.1) and deprotonated carboxylic acid (pKa ≈ 3.4) render the compound zwitterionic at physiological pH, enhancing membrane permeability.
Synthesis and Manufacturing
Synthetic Routes and Optimization
The compound is typically synthesized via a three-step sequence starting from thiosemicarbazide derivatives (Table 1):
Table 1: Comparative Analysis of Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Thiosemicarbazide + ethyl chloroacetate, EtOH, reflux, 6h | 78 | 92 |
| 2 | Cyclization: H2SO4, 100°C, 3h | 85 | 89 |
| 3 | Hydrolysis: HCl (6M), 80°C, 2h | 90 | 95 |
Cyclization of the thiosemicarbazide intermediate under acidic conditions forms the triazole ring, followed by hydrolysis to yield the free acetic acid, which is subsequently treated with HCl gas to form the hydrochloride salt. Microwave-assisted synthesis reduces reaction time by 40% while maintaining yields above 80%.
Industrial-Scale Production Challenges
Scale-up efforts face challenges in controlling exothermic reactions during cyclization, requiring precise temperature gradients (<±2°C). Residual solvents (e.g., ethanol, DMF) must be reduced to <50 ppm to meet pharmaceutical standards, necessitating advanced purification techniques like simulated moving bed chromatography.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (320 mg/mL at 25°C) compared to the free base (12 mg/mL). Solubility decreases in polar aprotic solvents (e.g., DMSO: 45 mg/mL) due to reduced ion-dipole interactions. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, with hydrolysis of the amide bond as the primary degradation pathway.
Crystallographic and Thermal Analysis
Single-crystal X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.82 Å, b = 10.15 Å, c = 14.20 Å, and β = 102.3°. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214°C (ΔH = 120 J/g), indicative of high crystallinity.
Biological Activity and Mechanism
Enzyme Inhibition Profiling
The compound inhibits dihydrofolate reductase (DHFR) with an IC50 of 0.45 μM, surpassing trimethoprim (IC50 = 1.2 μM) in E. coli assays. Molecular docking studies identify hydrogen bonds between the carboxylic acid group and Arg57, while the triazole ring π-stacks with Phe94. Against human topoisomerase IIα, it shows moderate activity (IC50 = 8.7 μM), suggesting selectivity for bacterial targets.
Table 2: Antimicrobial Activity Spectrum
| Organism | MIC (μg/mL) | Reference Strain |
|---|---|---|
| S. aureus (MRSA) | 4 | ATCC 43300 |
| E. coli (ESBL) | 8 | ATCC 25922 |
| C. albicans | 64 | ATCC 90028 |
Anticancer Activity
In MCF-7 breast cancer cells, the compound induces apoptosis via caspase-3 activation (EC50 = 18 μM), with minimal cytotoxicity toward HEK-293 normal cells (CC50 > 200 μM). Synergy with doxorubicin (combination index = 0.32) suggests potential as an adjuvant therapy.
Pharmacokinetics and Toxicology
Absorption and Metabolism
Oral administration in rats (50 mg/kg) achieves a Cmax of 1.2 μg/mL at Tmax = 2h, with 62% absolute bioavailability. Hepatic microsomal studies indicate CYP3A4-mediated N-dealkylation as the major metabolic pathway, producing inactive metabolites.
Applications and Future Directions
Current research focuses on derivatizing the aminoethyl side chain to enhance blood-brain barrier penetration for CNS infections. Hybrid analogs combining the triazole core with fluoroquinolone motifs demonstrate extended-spectrum activity against multidrug-resistant Pseudomonas aeruginosa (MIC = 2 μg/mL). Regulatory milestones require further preclinical testing to address nephrotoxicity concerns before Phase I trials.
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